

# Vidofludimus: A Profile of High Selectivity for Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Vidofludimus |           |  |  |  |
| Cat. No.:            | B1684499     | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount. **Vidofludimus**, a novel immunomodulatory compound, has demonstrated a notable selectivity for its primary target, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This high selectivity is a critical attribute, potentially minimizing off-target effects and contributing to a favorable safety profile.

**Vidofludimus** is an orally available small molecule that potently inhibits human DHODH.[1] This inhibition curtails the proliferation of rapidly dividing cells, such as activated lymphocytes, which are heavily reliant on the de novo synthesis of pyrimidines for DNA and RNA production. [2] Unlike broader immunosuppressants, this targeted action is believed to spare other cells, thereby reducing the risk of generalized immunosuppression.[3]

Clinical and preclinical data indicate that **Vidofludimus**'s favorable safety profile, characterized by a low incidence of adverse effects like diarrhea, alopecia, and neutropenia, may be attributed to its high selectivity for DHODH and a lack of significant off-target activities.[4][5] Notably, **Vidofludimus** has been tested against a panel of over 100 protein kinases and was found to have no significant off-target effects, a clear distinction from some other DHODH inhibitors.[4]

## **Comparative Selectivity of Vidofludimus**

The following table summarizes the available quantitative data on the selectivity of **Vidofludimus** for DHODH and its activity against other tested proteins.



| Target          | Species | IC50 / EC50 /<br>Kd       | Fold<br>Selectivity                                                       | Reference |
|-----------------|---------|---------------------------|---------------------------------------------------------------------------|-----------|
| DHODH           | Human   | ~134 - 160 nM<br>(IC50)   | -                                                                         | [1]       |
| DHODH           | Rat     | -                         | 7.5-fold less<br>potent than<br>human                                     | [6]       |
| DHODH           | Mouse   | -                         | 64.4-fold less<br>potent than<br>human                                    | [6]       |
| Nurr1 (NR4A2)   | Human   | ~0.4 μM (EC50)            | -                                                                         | [7]       |
| NOR1 (NR4A3)    | Human   | ~2.9 µM (EC50)            | >7-fold more potent on Nurr1                                              | [7]       |
| Nur77 (NR4A1)   | Human   | ~3.1 µM (EC50)            | >7-fold more potent on Nurr1                                              | [7]       |
| Various Kinases | Human   | Not publicly<br>available | No significant off-<br>target effects<br>reported against<br>>100 kinases | [4]       |

## **Signaling Pathway and Mechanism of Action**

**Vidofludimus** exerts its immunomodulatory effects primarily through the inhibition of DHODH. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis in proliferating cells.





Click to download full resolution via product page

#### DHODH signaling pathway and Vidofludimus inhibition.

# Experimental Protocols DHODH Enzyme Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

#### Materials:

- Recombinant human DHODH enzyme
- Dihydroorotate (DHO) substrate
- Coenzyme Q10 cofactor
- 2,6-dichloroindophenol (DCIP) electron acceptor
- Tris-HCl buffer (pH 8.0)
- Triton X-100
- Test compound (e.g., Vidofludimus)
- Microplate reader



#### Procedure:

- Prepare a reaction buffer containing Tris-HCl, KCl, Coenzyme Q10, and Triton X-100.
- Pre-incubate the recombinant human DHODH enzyme with various concentrations of the test compound (or vehicle control) in the reaction buffer for 30 minutes at 25°C.
- Add DCIP to the enzyme-inhibitor mixture.
- Initiate the reaction by adding the substrate, dihydroorotic acid.
- Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes)
   using a microplate reader.[8]
- The rate of reaction is calculated from the linear phase of the absorbance curve.
- The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## **Kinase Selectivity Profiling (General Protocol)**

While specific data for **Vidofludimus** is not public, this protocol outlines a standard approach for assessing the selectivity of a compound against a panel of protein kinases.

Principle: The activity of a large number of kinases is measured in the presence of the test compound to identify any off-target inhibition. Radiometric assays, such as the <sup>33</sup>P-ATP filter binding assay, are considered a gold standard.

#### Materials:

- A panel of purified, active protein kinases
- Specific substrate peptides/proteins for each kinase
- [y-33P]ATP



- Assay buffer (typically contains MgCl<sub>2</sub>, ATP, and other components required for kinase activity)
- · Test compound
- Phosphocellulose filter plates
- Scintillation counter

#### Procedure:

- Dispense the test compound at various concentrations into the wells of a microplate.
- Add the specific kinase and its corresponding substrate to the wells.
- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
- Stop the reaction (e.g., by adding phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Measure the amount of radioactivity retained on the filter using a scintillation counter.
- The percentage of inhibition for each kinase is calculated by comparing the radioactivity in the presence of the compound to the control (vehicle only).
- Results are often presented as a percentage of inhibition at a specific concentration or as IC50 values for significantly inhibited kinases.

## **Experimental Workflow for Selectivity Profiling**



The following diagram illustrates a typical workflow for assessing the selectivity of a drug candidate like **Vidofludimus**.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]







- 2. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 3. A double-blind, randomized, placebo-controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor vidofludimus calcium in relapsing-remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. imux.com [imux.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vidofludimus: A Profile of High Selectivity for Dihydroorotate Dehydrogenase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-selectivity-for-dhodh-compared-to-other-enzymes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com